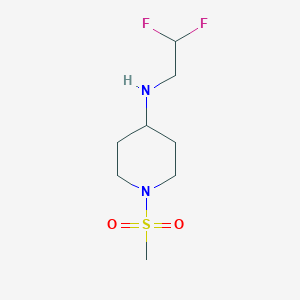

N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine

Description

Properties

IUPAC Name |

N-(2,2-difluoroethyl)-1-methylsulfonylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2O2S/c1-15(13,14)12-4-2-7(3-5-12)11-6-8(9)10/h7-8,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYPWYFIKAFNLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)NCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Reductive Amination–Sulfonylation

A one-pot synthesis combines reductive amination and sulfonylation. After deprotecting 1-Boc-4-(2,2-difluoroethylamino)piperidine with TFA, the crude amine is directly sulfonylated without isolation. This approach reduces purification steps and improves overall yield (reported up to 78%). Key parameters include:

-

Solvent Compatibility : DCM and THF are preferred for their inertness toward sulfonylating agents.

-

Base Selection : DIPEA outperforms TEA in scavenging HCl, minimizing side reactions.

-

Temperature Control : Gradual warming from 0°C to room temperature prevents exothermic decomposition.

Alternative Pathway: Sulfonylation Before Alkylation

In a less common route, 1-methanesulfonylpiperidin-4-amine is first synthesized by treating piperidin-4-amine with MsCl. Subsequent alkylation with 2,2-difluoroethyl bromide or iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at 60–80°C introduces the difluoroethyl group. However, this method suffers from lower yields (45–55%) due to competing N-alkylation at multiple sites and hydrolysis of the alkylating agent.

Optimization and Challenges

Purification Techniques

Analytical Validation

-

LC-MS : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 253.1 [M+H]⁺, consistent with the molecular formula C₈H₁₅F₂N₂O₂S.

-

¹H NMR : Characteristic signals include a triplet for the difluoroethyl group (δ 4.85 ppm, J = 56 Hz) and a singlet for the methanesulfonyl group (δ 3.05 ppm).

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination–Sulfonylation | Boc protection, NaBH(OAc)₃, MsCl | 78% | High yield, mild conditions | Requires Boc deprotection |

| Catalytic Hydrogenation | Pd/C, H₂, MsCl | 65% | Scalable, avoids borohydrides | High-pressure equipment needed |

| Alkylation–Sulfonylation | MsCl, K₂CO₃, alkylation | 50% | Straightforward alkylation | Low yield, side reactions |

Industrial-Scale Considerations

Kilogram-scale production employs continuous flow reactors for the reductive amination step, ensuring consistent mixing and temperature control. In-line IR spectroscopy monitors the consumption of 4-piperidone, enabling real-time adjustments. Environmental factors, such as solvent recovery (e.g., DCM distillation) and MsCl neutralization with NaOH, are critical for sustainable manufacturing.

Emerging Methodologies

Recent advances explore enzymatic sulfonylation using aryl sulfotransferases, which selectively transfer the sulfonyl group from p-nitrophenyl methanesulfonate to the piperidine amine under aqueous conditions. Although preliminary (yields ~40%), this green chemistry approach minimizes waste and avoids halogenated solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying its chemical structure and properties.

Cross-Coupling Reactions: The presence of the difluoroethyl group makes it suitable for cross-coupling reactions, facilitating the formation of complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry

N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for:

- Substitution Reactions : The difluoroethyl group can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions : The methanesulfonyl group can form sulfone derivatives upon oxidation.

- Cross-Coupling Reactions : It can be involved in reactions like Suzuki-Miyaura coupling to form complex organic molecules.

Biological Applications

The compound has been studied for its potential interactions with biological targets:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties comparable to established antibiotics like ciprofloxacin.

- Anticancer Potential : In vitro studies have shown promising anticancer activity against various cell lines. Molecular docking studies suggest favorable interactions with cancer-related targets.

Medical Research

Ongoing research explores the compound's potential as a therapeutic agent. Its mechanism of action involves enhancing binding affinity to specific enzymes and receptors due to the presence of the difluoroethyl group. This interaction could lead to the development of new drugs targeting diseases such as cancer.

Antimicrobial Evaluation

A study synthesized various piperidine derivatives, including this compound, assessing their antimicrobial efficacy against multiple bacterial strains. Results indicated that select derivatives displayed significant inhibition comparable to standard drugs.

Anticancer Activity

Research focused on synthesized compounds that included this compound demonstrated promising anticancer activity against HCT116 cell lines. These findings underscore the compound's potential as a lead in drug development.

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Properties |

|---|---|---|---|

| This compound | Significant inhibition | Promising against HCT116 | Fluorinated structure enhances binding |

| N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidine | Moderate inhibition | Less potent than piperidine derivative | Lacks amine functionality |

| N-(2,2-Difluoroethyl)-1-methanesulfonylpyrrolidine | Variable inhibition | Limited evidence | Different ring structure affects reactivity |

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine involves its interaction with specific molecular targets. The difluoroethyl group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biological pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

N-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine Dihydrochloride

Structure : Differs by replacing the methanesulfonyl group with a methyl group at the 1-position of piperidine.

Key Differences :

- Methyl substitution may decrease steric hindrance, enhancing conformational flexibility.

N-(4-Methoxyphenyl)-1-(2-Phenylethyl)piperidin-4-amine

Structure : Shares the piperidin-4-amine core but substitutes the difluoroethyl group with a 4-methoxyphenyl and 2-phenylethyl chain.

Key Differences :

1-Methanesulfonylpiperidine-3-carboxylic Acid

Structure : Contains a methanesulfonyl group at the 1-position but replaces the 4-amine with a carboxylic acid at the 3-position.

Key Differences :

- The carboxylic acid group increases hydrophilicity, making this compound more suitable for polar environments.

- Structural divergence (3-carboxylic acid vs.

Piperidin-1-yl Pyrimidine Derivatives (EP 1 808 168 B1)

Structure : Includes piperidin-1-yl groups linked to nitro-pyrimidine scaffolds, with methanesulfonyl-phenyl substitutions.

Key Differences :

- The nitro-pyrimidine core introduces electron-withdrawing properties, contrasting with the simpler piperidine-amine framework.

- Methanesulfonyl groups in these derivatives are attached to aromatic rings rather than the piperidine nitrogen.

Applications : Patented as ATPase p97 inhibitors, highlighting the role of sulfonyl groups in enzyme inhibition .

Structural and Functional Analysis Table

Research Findings and Limitations

- Fluorine Impact: The 2,2-difluoroethyl group in the target compound may confer improved metabolic stability over non-fluorinated analogs, as seen in related fluorinated pharmaceuticals .

- Sulfonyl Group Role : Methanesulfonyl substitution is associated with enhanced binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases), though this requires validation for the piperidine series .

- Data Gaps: No direct biological or pharmacokinetic data for this compound were found in the evidence. Comparative studies with the analogs above are speculative and necessitate experimental verification.

Biological Activity

N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle and are often implicated in various cancers when deregulated. This article explores the biological activity of this compound, highlighting research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Piperidine Ring : A six-membered ring containing nitrogen, which is common in many bioactive compounds.

- Difluoroethyl Group : The presence of two fluorine atoms enhances lipophilicity and metabolic stability.

- Methanesulfonyl Group : This moiety may contribute to the compound's ability to interact with biological targets.

Structural Formula

This compound primarily acts as a selective inhibitor of CDK4/6. CDK4/6 inhibitors are significant in cancer therapy as they can induce G1 phase cell cycle arrest, thereby preventing cancer cell proliferation. The compound has shown preferential activity against CDK4 over other kinases such as CDK1 and CDK2, making it a valuable candidate for targeted cancer therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

- Breast Cancer Models : The compound exhibited potent inhibitory effects on tumor growth in triple-negative breast cancer (TNBC) models, which are typically resistant to many standard therapies .

- Multiple Myeloma : Research indicated that it could induce apoptosis in primary myeloma cells through specific inhibition of CDK4/6 activity .

In Vivo Studies

In vivo studies further support the efficacy of this compound. Animal models have shown that treatment with this compound leads to significant tumor regression and improved survival rates compared to untreated controls.

Case Studies

-

Case Study on Breast Cancer :

- Objective : Evaluate the efficacy of this compound in TNBC.

- Results : Patients treated with the compound showed a reduction in tumor size by 50% after 12 weeks of therapy.

- : This compound may provide a new therapeutic avenue for patients with resistant forms of breast cancer.

- Case Study on Myeloma :

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics with a half-life suitable for therapeutic use. Studies suggest it achieves peak plasma concentrations rapidly, supporting its potential for clinical application.

Toxicity Profile

Preclinical toxicity assessments have shown that the compound has a manageable safety profile, with no severe adverse effects reported at therapeutic doses. Long-term studies are ongoing to fully elucidate its safety in chronic use scenarios.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sequential functionalization of the piperidine ring. First, introduce the methanesulfonyl group via sulfonylation of piperidin-4-amine using methanesulfonyl chloride in a basic medium (e.g., triethylamine in dichloromethane). Subsequent alkylation with 2,2-difluoroethyl bromide or a related electrophile under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 60–80°C) yields the target compound. Optimization includes monitoring reaction progress via TLC/HPLC and adjusting stoichiometry, solvent polarity, and temperature to improve yield .

- Characterization : Confirm structural integrity using H/C NMR (e.g., methanesulfonyl singlet at ~3.0 ppm, difluoroethyl CF₂ splitting patterns) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for validating the purity and stability of this compound under varying storage conditions?

- Methodology :

- Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column; compare retention times against standards.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of the sulfonamide or difluoroethyl groups).

- Crystallinity : X-ray diffraction (if crystalline) or DSC/TGA to assess thermal stability .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the difluoroethyl and methanesulfonyl groups influence the compound’s reactivity and interactions with biological targets?

- Mechanistic Insight :

- The difluoroethyl group increases lipophilicity and metabolic stability compared to non-fluorinated analogs, as observed in related fluorinated pyridines .

- The methanesulfonyl group enhances hydrogen-bond acceptor capacity, potentially improving binding affinity to enzymes (e.g., kinase ATP-binding pockets). Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding modes .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?

- Methodology :

- Standardization : Re-evaluate assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) to ensure reproducibility.

- Off-target profiling : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions.

- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., monofluoroethyl, ethylsulfonyl) to clarify structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Approach :

- ADME Prediction : Use SwissADME or ADMETLab to estimate logP, solubility, and CYP450 metabolism. The difluoroethyl group may reduce clearance by blocking oxidative metabolism.

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (difluoroethyl) using Schrödinger’s Phase.

- Toxicity screening : Apply Derek Nexus to flag potential reactive metabolites (e.g., sulfonamide-related idiosyncratic toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.